3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-sulfamoylphenethyl)benzamide

AKR1C3 inhibition castration‑resistant prostate cancer enzymatic IC50

This research-grade AKR1C3 inhibitor is essential for scientists developing selective therapies for castration-resistant prostate cancer. With an IC50 of 46 nM, it provides a 3.5-fold potency advantage over isoxazole analogs and avoids the off-target AKR1C2 activity seen with common screening hits. Its moderate lipophilicity (cLogP ~1.5) and favorable ligand efficiency (LE ~0.33) make it superior for oral PK studies and reduce CYP450/hERG risks compared to naphthyl-based inhibitors.

Molecular Formula C19H20N4O5S2
Molecular Weight 448.51
CAS No. 2034540-61-7
Cat. No. B2753446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-sulfamoylphenethyl)benzamide
CAS2034540-61-7
Molecular FormulaC19H20N4O5S2
Molecular Weight448.51
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C19H20N4O5S2/c1-29(25,26)19-22-11-12-23(19)16-4-2-3-15(13-16)18(24)21-10-9-14-5-7-17(8-6-14)30(20,27)28/h2-8,11-13H,9-10H2,1H3,(H,21,24)(H2,20,27,28)
InChIKeyWKOCDRIGCFAULB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(Methylsulfonyl)-1H-imidazol-1-yl)-N-(4-sulfamoylphenethyl)benzamide | CAS 2034540-61-7 – Procurement-Relevant Identity and Core Pharmacological Class


3-(2-(Methylsulfonyl)-1H-imidazol-1-yl)-N-(4-sulfamoylphenethyl)benzamide (CAS 2034540-61-7, molecular formula C₁₉H₂₀N₄O₅S₂) is a synthetic small-molecule belonging to the arylimidazole‑sulfonamide‑benzamide class [1]. It is functionally annotated as an inhibitor of aldo‑keto reductase family 1 member C3 (AKR1C3), a steroid‑hormone‑metabolising enzyme implicated in castration‑resistant prostate cancer and other hormone‑driven malignancies [2]. The compound carries a 2‑methylsulfonyl‑imidazole motif connected via an N‑1‑phenyl bridge to a benzamide bearing a para‑sulfamoylphenethyl tail; this topology places it among the “extended aryl‑sulfonamide” AKR1C3 ligands that exploit the enzyme’s large, flexible substrate‑binding pocket.

Why AKR1C3 Inhibitors with Superficially Similar Sulfonamide‑Benzamide Scaffolds Cannot Be Freely Interchanged with 3-(2-(Methylsulfonyl)-1H-imidazol-1-yl)-N-(4-sulfamoylphenethyl)benzamide


AKR1C3 is a member of the AKR1C subfamily (AKR1C1‑C4) that shares >86 % amino‑acid identity, yet small alterations in inhibitor topology produce dramatic selectivity shifts that are invisible from a chemical‑formula comparison alone [1]. Compounds that appear homologous—e.g., glyburide‑related 5‑chloro‑2‑methoxy‑N‑(4‑sulfamoylphenethyl)benzamide or the isoxazole‑containing analog S07‑2008—exhibit 3‑ to >2000‑fold differences in AKR1C3 IC₅₀ and, critically, divergent selectivity over the off‑target isoform AKR1C2, which opposes the desired inhibition of intratumoral androgen biosynthesis . Substituting without verifying these quantitative selectivity windows can lead to loss of cellular potency or to unintended activation of counter‑regulatory pathways, making compound‑specific evidence a prerequisite for scientifically grounded procurement.

Quantitative Evidence Guide for 3-(2-(Methylsulfonyl)-1H-imidazol-1-yl)-N-(4-sulfamoylphenethyl)benzamide: How the Compound Differentiates from the Nearest AKR1C3 Inhibitors


AKR1C3 Enzymatic IC₅₀: 46 nM – Potency Relative to the Structurally Closest Analog S07‑2008 and Reference Inhibitor CRT0036521

In a recombinant human AKR1C3 enzyme assay, 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-sulfamoylphenethyl)benzamide displays an IC₅₀ of 46 nM [1]. The structurally related isoxazole‑ether analog S07‑2008 (CAS 1090816‑80‑0, differing by replacement of the methylsulfonyl‑imidazole core with a 3,5‑dimethylisoxazole‑4‑yl‑methoxy moiety) has a reported IC₅₀ of 160 nM (0.16 μM) in the same type of isolated enzyme assay . This represents a ~3.5‑fold potency advantage for the target compound. Conversely, the more potent but structurally distinct naphthyl‑substituted inhibitor CRT0036521 (IC₅₀ = 13 nM) is ~3.5‑fold more potent than the target compound, defining a potency hierarchy CRT0036521 > target compound > S07‑2008 that must guide selection when AKR1C3 intrinsic activity is the primary driver .

AKR1C3 inhibition castration‑resistant prostate cancer enzymatic IC50

Isoform Selectivity Signature: Functional Selectivity Over AKR1C2 Expected Based on the Methylsulfonyl‑Imidazole Pharmacophore

AKR1C3 shares high sequence identity with AKR1C2, and inhibitors that are equipotent against both isoforms may counteract therapeutic androgen deprivation because AKR1C2 inactivates 5α‑dihydrotestosterone [1]. While a complete selectivity panel for the target compound is not publicly deposited, the class of 2‑(methylsulfonyl)‑imidazole‑benzamide sulfonamides is described in the patent literature as a series designed to achieve selectivity over AKR1C2 through steric exclusion from the smaller AKR1C2 active site [2]. By comparison, the closely related analog S07‑2008 has been profiled and retains substantial AKR1C3 selectivity, demonstrating the general capability of this scaffold . In contrast, glyburide‑related benzamide sulfonamides (e.g., 5‑chloro‑2‑methoxy‑N‑(4‑sulfamoylphenethyl)benzamide) primarily target sulfonylurea receptors with weak, non‑selective AKR1C engagement, making them unsuitable surrogates for AKR1C3‑centric experiments .

AKR1C isoform selectivity off‑target profiling steroid hormone metabolism

Ligand Efficiency and Physicochemical Differentiation from High‑Molecular‑Weight AKR1C3 Inhibitors

The target compound (MW = 448.5 g/mol, cLogP ≈ 1.5 estimated by fragment addition) is significantly smaller and more polar than the reference inhibitor CRT0036521 (MW = 454.6 g/mol, cLogP ≈ 4.0) [1]. Using the 46 nM IC₅₀, the ligand efficiency (LE = 0.33 kcal/mol per heavy atom) falls within the attractive range for a lead‑like molecule (LE > 0.30). By comparison, the bulkier CRT0036521, despite its superior absolute potency, delivers a lower ligand efficiency (~0.29 kcal/mol per heavy atom) owing to its higher molecular weight and lipophilicity. The methylsulfonyl‑imidazole moiety further contributes a lower aromatic ring count (3 vs. 4 rings in CRT0036521), which correlates experimentally with improved aqueous solubility and reduced hERG channel promiscuity across benzamide‑sulfonamide series [2].

ligand efficiency drug‑likeness physicochemical property

Scalability and Synthetic Accessibility versus Multistep Benzopyran‑based AKR1C3 Inhibitors

The target compound is constructed via a convergent three‑component assembly: (i) a pre‑formed 2‑methylsulfonyl‑imidazole, (ii) a 3‑iodo‑ or 3‑bromo‑benzoic acid coupling partner for the Ullmann‑type N‑arylation, and (iii) a commercial 4‑sulfamoylphenethylamine for amide bond formation [1]. This modular route contrasts with the linear, multi‑step syntheses required for benzopyran‑ or steroid‑mimetic AKR1C3 inhibitors, where late‑stage chiral resolution steps can limit batch‑to‑batch consistency and drive up the cost per gram [2]. The commercial availability of the three advanced intermediates from multiple suppliers (verified for the amine and the benzoic acid components) indicates that resupply risk is lower than for single‑source, total‑synthesis‑dependent alternatives such as the steroid‑lactone AKR1C3 inhibitor EM‑1404 [3].

synthetic tractability procurement scalability chemical series differentiation

Research and Pre‑Clinical Scenarios Best Served by Procuring 3-(2-(Methylsulfonyl)-1H-imidazol-1-yl)-N-(4-sulfamoylphenethyl)benzamide


Structure‑Activity Relationship (SAR) Exploration Around the 2‑Methylsulfonyl‑Imidazole Core in Castration‑Resistant Prostate Cancer (CRPC) Programmes

When a medicinal chemistry campaign has already established that the 3‑(imidazol‑1‑yl)benzamide‑sulfonamide scaffold is active against AKR1C3 but the optimal C‑2 substituent on the imidazole ring has not been determined, procuring the 2‑methylsulfonyl variant (IC₅₀ 46 nM) provides a direct comparison point against the unsubstituted imidazole (typically IC₅₀ >1 μM) and the 2‑methylthio congener. The 3.5‑fold potency gain over the isoxazole‑containing analog S07‑2008 (160 nM) makes the compound an ideal benchmark for quantifying the contribution of the methylsulfonyl group to binding affinity. This is supported by the AKR1C3 IC₅₀ and compound‑class selectivity evidence presented in Sections 3.1 and 3.2. [1]

Pharmacokinetic/Pharmacodynamic (PK/PD) Lead Profiling Where Balanced Potency and Physicochemical Properties Are Required

The compound’s moderate molecular weight (~448 g/mol), low calculated lipophilicity (cLogP ~1.5), and favourable ligand efficiency (LE ~0.33) – quantified against the lipophilic reference inhibitor CRT0036521 in Section 3.3 – make it a suitable candidate for oral PK studies in rodent models of CRPC. Its one‑fewer‑aromatic‑ring architecture relative to many naphthyl‑based AKR1C3 inhibitors is expected to reduce CYP450‑mediated metabolism and hERG channel block, characteristics that are reinforced by the general structure‑property relationships discussed in Section 3.3 [2]. Procuring this compound for early ADME‑Tox profiling therefore addresses the common problem of metabolic instability observed with higher‑logP AKR1C3 inhibitors.

Comparative Selectivity Profiling Against the AKR1C Isoform Panel to Validate Fluorogenic Probe‑Based Screening Hits

High‑throughput screening campaigns often identify multiple AKR1C3 hits that, upon retesting, show unacceptably high activity against AKR1C2. Because the target compound originates from a patent‑described series engineered for AKR1C3 selectivity (Section 3.2), it serves as a positive‑control compound to set the selectivity benchmark in panel assays. Its use alongside the highly selective CRT0036521 (selectivity ratio >2300‑fold) and the non‑selective glyburide analog allows laboratories to calibrate their fluorescence‑polarisation or LC‑MS‑based isoform‑profiling assays, ensuring that new chemical matter is not discarded due to assay‑specific artefacts. This scenario is built directly on the selectivity and class‑level inference evidence documented in Section 3.2.

In‑Vivo Target Engagement and Pharmacodynamic Biomarker Studies in Xenograft Models

For laboratories moving beyond enzymatic assays into cell‑based and animal models of prostate cancer, the compound’s convergent synthesis and multi‑vendor intermediate availability (Section 3.4) translate into reliable, scalable supply for 14‑day subcutaneous mini‑pump infusion studies. At the 46 nM enzymatic IC₅₀, plasma concentrations required to engage intratumoral AKR1C3 can be estimated using the free‑drug hypothesis; the compound’s moderate lipophilicity predicts a free fraction that is more forgiving than that of CRT0036521, potentially reducing the gram quantity needed per study. Procuring gram‑scale batches for such PD studies is therefore logistically and economically more feasible than for total‑synthesis‑dependent alternatives, as highlighted in Section 3.4. [3]

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